

A Technical Guide to the Isomers and IUPAC Nomenclature of C₈H₅CIFN

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Compound of Interest

Compound Name: 2-Chloro-4-fluorophenylacetonitrile

Cat. No.: B1362056

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For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the structural isomers corresponding to the molecular formula C₈H₅CIFN, with a primary focus on their systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Given the complexity and the large number of potential isomers, this guide centers on the most plausible and structurally significant class: substituted chlorofluoromethylbenzonitriles.

Structural Elucidation from Molecular Formula

The molecular formula C₈H₅CIFN implies a high degree of unsaturation, which is a key indicator of the core structure. The degree of unsaturation is calculated as follows:

- Formula: C = 8, H = 5, Halogens (X) = 2 (Cl, F), N = 1
- Degree of Unsaturation (DoU) = C - H/2 - X/2 + N/2 + 1
- DoU = 8 - 5/2 - 2/2 + 1/2 + 1 = 8 - 2.5 - 1 + 0.5 + 1 = 6

A DoU of 6 strongly suggests the presence of an aromatic ring (contributing 4 degrees) and a triple bond, characteristic of a nitrile or isocyanide group (contributing 2 degrees). The most probable core structure is therefore a benzene ring substituted with a cyano group (-CN), a methyl group (-CH₃), a chloro group (-Cl), and a fluoro group (-F). Verification of this structure confirms it matches the molecular formula: C₆H₂(CN)(CH₃)(Cl)(F) corresponds to C₈H₅NCIF.

IUPAC Nomenclature of Chlorofluoromethylbenzonitrile Isomers

The systematic naming of this class of isomers follows established IUPAC rules for substituted aromatic compounds.

2.1 Naming Convention

- Parent Name: The nitrile group (-CN) is the principal functional group, lending the parent name benzonitrile.
- Ring Numbering: The carbon atom of the benzene ring that is bonded to the nitrile group is assigned the locant position 1.
- Substituent Locants: The ring is then numbered to assign the lowest possible set of locants to the remaining substituents (chloro, fluoro, and methyl).
- Alphabetical Citation: Substituents are listed in alphabetical order (chloro, fluoro, methyl) in the final IUPAC name.

2.2 Isomer Enumeration For a benzene ring with four distinct substituents (including the implicit attachment point of the parent structure), there are seven unique positional arrangements for the three variable substituents (chloro, fluoro, methyl) relative to the cyano group at position 1. For each of these seven substitution patterns, the three different groups can be arranged in $3!$ (or 6) different ways. This results in a total of 42 distinct structural isomers for the chlorofluoromethylbenzonitrile class.

Data Presentation: Table of Isomers

The 42 isomers of chlorofluoromethylbenzonitrile are systematically named and categorized by their substitution pattern in the table below.

Isomer ID	IUPAC Name	Substituent Positions (Cl, F, CH ₃)
Pattern 1: 1,2,3,4-substitution		
1-1	2-Chloro-3-fluoro-4-methylbenzonitrile	2, 3, 4
1-2	2-Chloro-4-fluoro-3-methylbenzonitrile	2, 4, 3
1-3	3-Chloro-2-fluoro-4-methylbenzonitrile	3, 2, 4
1-4	3-Chloro-4-fluoro-2-methylbenzonitrile	3, 4, 2
1-5	4-Chloro-2-fluoro-3-methylbenzonitrile	4, 2, 3
1-6	4-Chloro-3-fluoro-2-methylbenzonitrile	4, 3, 2
Pattern 2: 1,2,3,5-substitution		
2-1	2-Chloro-3-fluoro-5-methylbenzonitrile	2, 3, 5
2-2	2-Chloro-5-fluoro-3-methylbenzonitrile	2, 5, 3
2-3	3-Chloro-2-fluoro-5-methylbenzonitrile	3, 2, 5
2-4	3-Chloro-5-fluoro-2-methylbenzonitrile	3, 5, 2
2-5	5-Chloro-2-fluoro-3-methylbenzonitrile	5, 2, 3
2-6	5-Chloro-3-fluoro-2-methylbenzonitrile	5, 3, 2
Pattern 3: 1,2,3,6-substitution		

3-1	2-Chloro-3-fluoro-6-methylbenzonitrile	2, 3, 6
3-2	2-Chloro-6-fluoro-3-methylbenzonitrile	2, 6, 3
3-3	3-Chloro-2-fluoro-6-methylbenzonitrile	3, 2, 6
3-4	3-Chloro-6-fluoro-2-methylbenzonitrile	3, 6, 2
3-5	6-Chloro-2-fluoro-3-methylbenzonitrile	6, 2, 3
3-6	6-Chloro-3-fluoro-2-methylbenzonitrile	6, 3, 2

Pattern 4: 1,2,4,5-substitution

4-1	2-Chloro-4-fluoro-5-methylbenzonitrile	2, 4, 5
4-2	2-Chloro-5-fluoro-4-methylbenzonitrile	2, 5, 4
4-3	4-Chloro-2-fluoro-5-methylbenzonitrile	4, 2, 5
4-4	4-Chloro-5-fluoro-2-methylbenzonitrile	4, 5, 2
4-5	5-Chloro-2-fluoro-4-methylbenzonitrile	5, 2, 4
4-6	5-Chloro-4-fluoro-2-methylbenzonitrile	5, 4, 2

Pattern 5: 1,2,4,6-substitution

5-1	2-Chloro-4-fluoro-6-methylbenzonitrile	2, 4, 6
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5-2	2-Chloro-6-fluoro-4-methylbenzonitrile	2, 6, 4
5-3	4-Chloro-2-fluoro-6-methylbenzonitrile	4, 2, 6
5-4	4-Chloro-6-fluoro-2-methylbenzonitrile	4, 6, 2
5-5	6-Chloro-2-fluoro-4-methylbenzonitrile	6, 2, 4
5-6	6-Chloro-4-fluoro-2-methylbenzonitrile	6, 4, 2

Pattern 6: 1,2,5,6-substitution

6-1	2-Chloro-5-fluoro-6-methylbenzonitrile	2, 5, 6
6-2	2-Chloro-6-fluoro-5-methylbenzonitrile	2, 6, 5
6-3	5-Chloro-2-fluoro-6-methylbenzonitrile	5, 2, 6
6-4	5-Chloro-6-fluoro-2-methylbenzonitrile	5, 6, 2
6-5	6-Chloro-2-fluoro-5-methylbenzonitrile	6, 2, 5
6-6	6-Chloro-5-fluoro-2-methylbenzonitrile	6, 5, 2

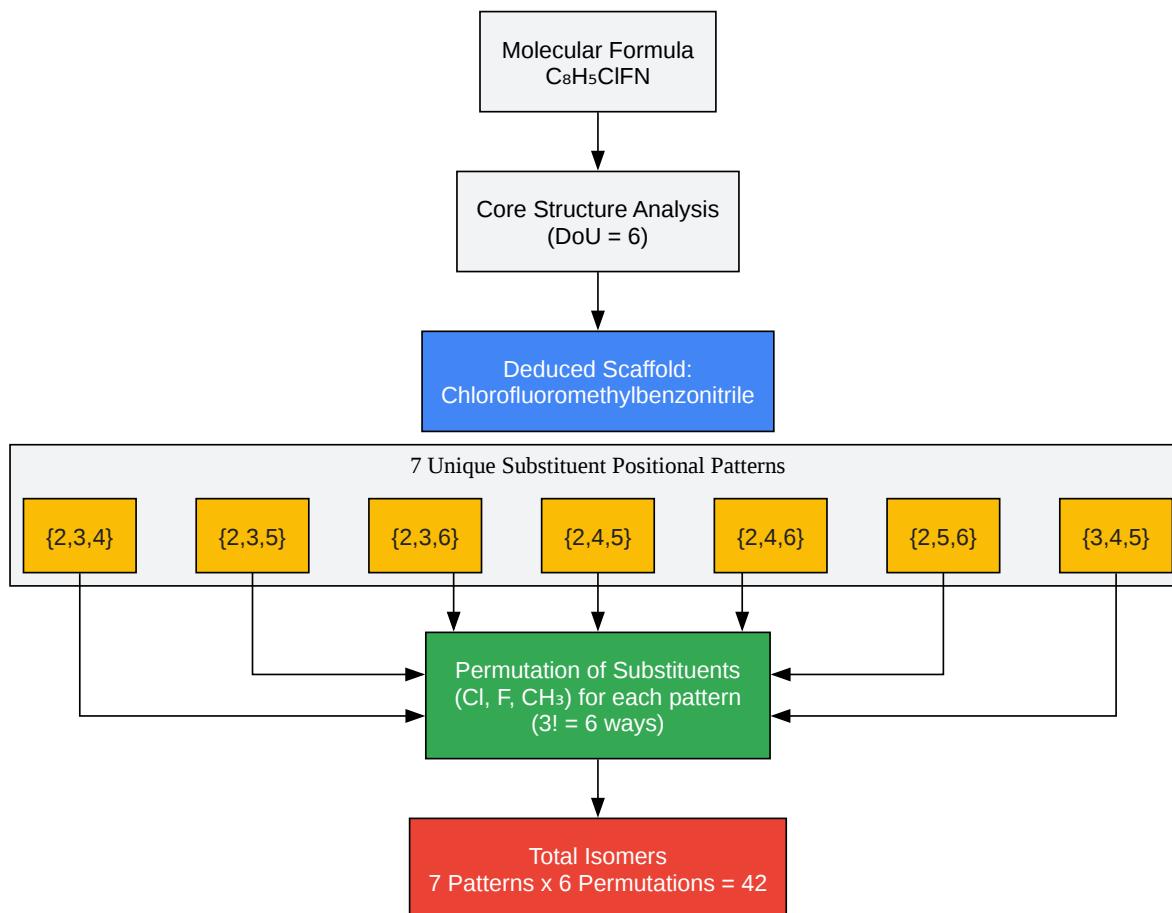
Pattern 7: 1,3,4,5-substitution

7-1	3-Chloro-4-fluoro-5-methylbenzonitrile	3, 4, 5
7-2	3-Chloro-5-fluoro-4-methylbenzonitrile	3, 5, 4

7-3	4-Chloro-3-fluoro-5-methylbenzonitrile	4, 3, 5
7-4	4-Chloro-5-fluoro-3-methylbenzonitrile	4, 5, 3
7-5	5-Chloro-3-fluoro-4-methylbenzonitrile	5, 3, 4
7-6	5-Chloro-4-fluoro-3-methylbenzonitrile	5, 4, 3

Visualization of Isomer Derivation

The logical workflow for identifying and enumerating the chlorofluoromethylbenzonitrile isomers is depicted below.

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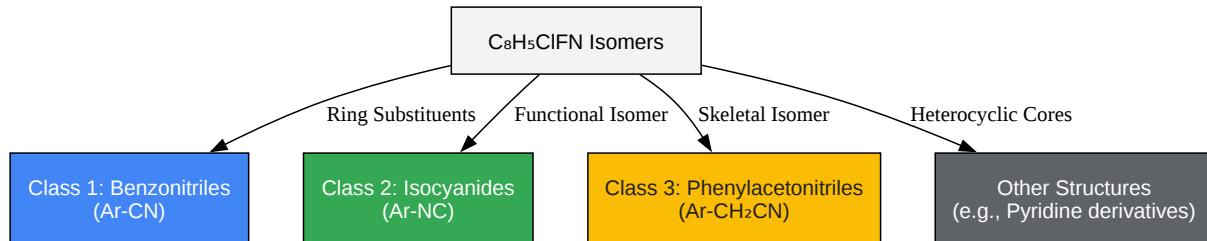
Caption: Logical workflow for the enumeration of chlorofluoromethylbenzonitrile isomers.

Alternative Isomeric Structures

While the substituted benzonitriles represent the most common structural class for C_8H_5ClFN , other isomers exist. Researchers should be aware of these alternative scaffolds, which can exhibit significantly different chemical and biological properties.

- **Functional Isomers (Isocyanides):** These isomers contain the isocyanide (-NC) functional group instead of the nitrile group. The naming convention changes accordingly, for example, 2-chloro-3-fluoro-4-methylphenyl isocyanide.
- **Skeletal Isomers (Phenylacetonitriles):** In this class, the cyano group is not directly attached to the aromatic ring. The core is phenylacetonitrile ($C_6H_5CH_2CN$). Isomers are generated by substituting the chloro and fluoro atoms on the phenyl ring and/or the alpha-carbon. An example is 2-(4-chloro-2-fluorophenyl)acetonitrile.

The relationship between these primary isomer classes is visualized below.



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Caption: Major isomer classes for the molecular formula C_8H_5ClFN .

Experimental Protocols and Biological Data

It is critical to recognize that all quantitative data, experimental protocols, and biological activities are specific to each individual isomer. The physical properties (e.g., melting point, boiling point, solubility), spectroscopic data (NMR, IR, MS), and pharmacological profiles (e.g., signaling pathways, toxicity, efficacy) can vary dramatically between two closely related isomers.

As such, a general guide for the formula C₈H₅CIFN cannot provide specific experimental details. Professionals seeking such information must first identify the exact isomer of interest by its IUPAC name or CAS number and then consult chemical databases (such as SciFinder, Reaxys, or PubChem) for compound-specific data and literature references. No signaling pathways or experimental workflows can be generalized for this molecular formula.

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